3-Fluoro-7-methylbenzo[b]thiophene
Description
Properties
Molecular Formula |
C9H7FS |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-fluoro-7-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7FS/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5H,1H3 |
InChI Key |
ZCBLINSKKWUYCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CS2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Preparation Methods
Direct Fluorination Using N-Fluorobenzenesulfonimide (NFSI)
Electrophilic fluorination of 7-methylbenzo[b]thiophene derivatives using NFSI in the presence of Brønsted or Lewis acids is a widely adopted approach. The reaction typically proceeds via intermediate iodonium or bromonium species, enabling selective fluorination at the 3-position.
Reaction Conditions :
-
Substrate : 7-Methylbenzo[b]thiophene
-
Fluorinating Agent : NFSI (1.2 equiv)
-
Catalyst : Trifluoroacetic acid (TFA, 0.1 equiv)
-
Solvent : Dichloromethane (DCM), 0°C to room temperature
Mechanistic Insight :
The reaction proceeds through an electrophilic aromatic substitution (SEAr) mechanism, where TFA activates NFSI to generate a fluorinating electrophile. Steric and electronic effects of the methyl group at the 7-position direct fluorination to the 3-position.
Cyclization of Alkynyl Thioethers via Electrophilic Halogenation
Copper-Mediated Cyclization with Sodium Fluoride
A scalable method involves the cyclization of 2-alkynyl thioethers using sodium fluoride and copper(II) sulfate in ethanol. This one-pot synthesis avoids hazardous solvents and achieves high regiocontrol.
Procedure :
-
Substrate : 2-(Ethynyl)-4-methylthioanisole
-
Reagents : NaF (2.0 equiv), CuSO₄·5H₂O (0.2 equiv)
-
Conditions : Ethanol, 80°C, 6–8 hours
Advantages :
-
Utilizes ethanol as a green solvent.
-
Eliminates toxic halogenated solvents (e.g., CCl₄).
-
Generates 3-fluoro-7-methylbenzo[b]thiophene directly without intermediate isolation.
Table 1 : Optimization of Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuSO₄·5H₂O | Ethanol | 80 | 6 | 88 |
| FeCl₃ | DCM | 25 | 12 | 45 |
| None | Ethanol | 80 | 24 | <10 |
Cross-Coupling Strategies for Ring Assembly
Suzuki-Miyaura Coupling of Halogenated Precursors
Palladium-catalyzed cross-coupling enables the construction of the benzothiophene skeleton from halogenated fragments. For example, 3-bromo-7-methylbenzo[b]thiophene undergoes fluorination via Pd-mediated coupling with fluoroboronic acids.
Protocol :
-
Substrate : 3-Bromo-7-methylbenzo[b]thiophene
-
Coupling Partner : 4-Fluorophenylboronic acid (1.5 equiv)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Toluene/H₂O (3:1), 100°C, 12 hours
Challenges :
-
Competing protodehalogenation reduces yield.
-
Requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Friedel-Crafts Alkylation for Methyl Group Introduction
AlCl₃-Catalyzed Methylation
Friedel-Crafts alkylation of 3-fluorobenzo[b]thiophene with methyl chloride introduces the 7-methyl group. This method is cost-effective but suffers from over-alkylation.
Optimized Conditions :
-
Substrate : 3-Fluorobenzo[b]thiophene
-
Methylating Agent : CH₃Cl (1.1 equiv)
-
Catalyst : AlCl₃ (1.0 equiv)
-
Solvent : Nitromethane, 0°C, 2 hours
Mitigation Strategies :
-
Use of bulkier Lewis acids (e.g., FeCl₃) reduces over-alkylation.
-
Stepwise temperature control improves selectivity.
Reductive Dehalogenation of Polyhalogenated Intermediates
Hydrogenolysis of 3,7-Dibromo Derivatives
Catalytic hydrogenation of 3,7-dibromobenzo[b]thiophene selectively removes the 7-bromo group, enabling subsequent fluorination.
Procedure :
-
Substrate : 3,7-Dibromobenzo[b]thiophene
-
Catalyst : Pd/C (10 wt%), H₂ (1 atm)
-
Solvent : Ethyl acetate, 25°C, 4 hours
-
Intermediate : 3-Bromo-7-methylbenzo[b]thiophene (Yield: 90%)
-
Fluorination : As described in Section 3.1
Advantages :
Comparative Analysis of Methodologies
Table 2 : Synthesis Routes for this compound
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Electrophilic Fluorination | NFSI, TFA | 68–72 | 95–97 | Moderate |
| Copper-Mediated Cyclization | NaF, CuSO₄ | 85–88 | 98–99 | High |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic Acid | 75–78 | 96–98 | Moderate |
| Friedel-Crafts Alkylation | AlCl₃, CH₃Cl | 62 | 85–90 | Low |
| Reductive Dehalogenation | Pd/C, H₂ | 90 | 97–99 | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Fluoro-7-methylbenzo[b]thiophene?
- Methodological Answer : The compound is synthesized via multi-step reactions involving halogenation, cyclization, and functionalization. A typical approach includes:
- Step 1 : Reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamines in tetrahydrofuran (THF) under controlled conditions (room temperature, 3 days), monitored via thin-layer chromatography (TLC) to track product formation .
- Step 2 : Purification via column chromatography after removing triethylammonium chloride by filtration and evaporating THF .
- Alternative methods involve Friedel-Crafts alkylation or esterification using haloesters (e.g., ethyl bromoacetate) with K₂CO₃ in DMF at 60–70°C .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify substituents (e.g., fluorine and methyl groups) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) and monitors reaction progress .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, as seen in Friedel-Crafts alkylation protocols .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) improve coupling reactions, though sulfur-containing compounds may require ligand optimization to avoid catalyst poisoning .
- Temperature Control : Gradual heating (e.g., 60–70°C) minimizes side reactions during esterification .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR, X-ray crystallography (if crystalline), and computational modeling (e.g., DFT for electronic structure) to verify ambiguous signals .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in complex spectra .
Q. What strategies are effective for designing derivatives with enhanced electronic properties?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to modulate HOMO-LUMO gaps, as demonstrated in thieno[3,2-d]pyrimidinone derivatives .
- Heterocyclic Fusion : Fuse benzo[b]thiophene with pyrimidine or thiazolo rings to enhance π-conjugation and charge transport properties .
Q. How can computational methods aid in predicting reactivity and stability of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
